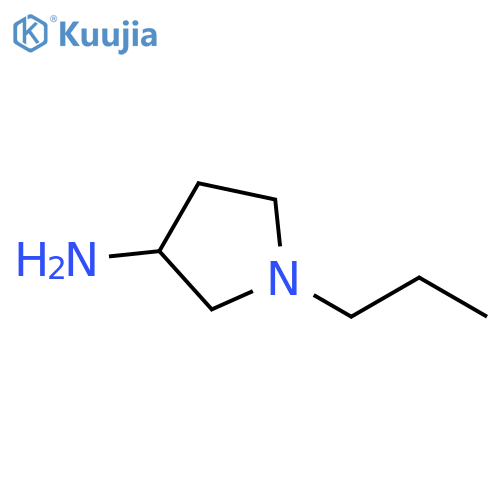Cas no 1096836-49-5 (1-Propylpyrrolidin-3-amine)

1-Propylpyrrolidin-3-amine structure
商品名:1-Propylpyrrolidin-3-amine
CAS番号:1096836-49-5
MF:C7H16N2
メガワット:128.215341567993
MDL:MFCD11640886
CID:4571673
PubChem ID:23396940
1-Propylpyrrolidin-3-amine 化学的及び物理的性質
名前と識別子
-
- 1-Propyl-3-pyrrolidinamine
- 3-Pyrrolidinamine, 1-propyl-
- 1-Propylpyrrolidin-3-amine
-
- MDL: MFCD11640886
- インチ: 1S/C7H16N2/c1-2-4-9-5-3-7(8)6-9/h7H,2-6,8H2,1H3
- InChIKey: QQBSLNKWDXZLKL-UHFFFAOYSA-N
- ほほえんだ: N1(CCC)CCC(N)C1
1-Propylpyrrolidin-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-248325-5.0g |
1-propylpyrrolidin-3-amine |
1096836-49-5 | 95% | 5.0g |
$939.0 | 2024-06-19 | |
| Enamine | EN300-248325-10.0g |
1-propylpyrrolidin-3-amine |
1096836-49-5 | 95% | 10.0g |
$1392.0 | 2024-06-19 | |
| abcr | AB293861-5 g |
1-Propyl-3-pyrrolidinamine; 95% |
1096836-49-5 | 5g |
€1,321.00 | 2022-06-11 | ||
| TRC | B523743-250mg |
1-Propylpyrrolidin-3-amine |
1096836-49-5 | 250mg |
$ 340.00 | 2022-06-07 | ||
| Fluorochem | 313137-1g |
1-propyl-3-pyrrolidinamine |
1096836-49-5 | 95.0% | 1g |
£400.00 | 2023-04-25 | |
| Enamine | EN300-248325-0.05g |
1-propylpyrrolidin-3-amine |
1096836-49-5 | 95% | 0.05g |
$76.0 | 2024-06-19 | |
| Enamine | EN300-248325-0.1g |
1-propylpyrrolidin-3-amine |
1096836-49-5 | 95% | 0.1g |
$112.0 | 2024-06-19 | |
| Enamine | EN300-248325-1.0g |
1-propylpyrrolidin-3-amine |
1096836-49-5 | 95% | 1.0g |
$323.0 | 2024-06-19 | |
| Enamine | EN300-248325-0.25g |
1-propylpyrrolidin-3-amine |
1096836-49-5 | 95% | 0.25g |
$160.0 | 2024-06-19 | |
| Fluorochem | 313137-10g |
1-propyl-3-pyrrolidinamine |
1096836-49-5 | 95.0% | 10g |
£2598.00 | 2023-04-25 |
1-Propylpyrrolidin-3-amine 関連文献
-
Jie Zhou,Ming Ji,Haiping Yao,Ran Cao,Hailong Zhao,Xiaoyu Wang,Xiaoguang Chen,Bailing Xu Org. Biomol. Chem. 2018 16 3189
1096836-49-5 (1-Propylpyrrolidin-3-amine) 関連製品
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1096836-49-5)1-Propylpyrrolidin-3-amine

清らかである:99%
はかる:1g
価格 ($):284.0